3-Methyl-1-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene.
Cycloaddition: The alkene then reacts with Graf’s isocyanate (ClO2S NCO) in a thermal [2+2] cycloaddition to produce a spirocyclic β-lactam.
Reduction: The β-lactam is reduced using alane (AlH3) to yield the desired 1-azaspiro[3.3]heptane.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process involves optimizing the reaction conditions to maximize yield and purity. Key considerations include temperature control, reagent concentration, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of β-lactam intermediates to amines.
Substitution: Substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Alane (AlH3) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azaspiro compounds, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and bioisosteres.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This includes binding to receptors and enzymes, thereby modulating their activity. The spirocyclic structure provides unique steric and electronic properties that enhance its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.3]heptane: Another member of the azaspiro family, known for its bioisosteric properties.
Piperidine: A widely used heterocycle in medicinal chemistry.
Piperazine: Commonly used in pharmaceuticals for its bioactive properties.
Uniqueness: 3-Methyl-1-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts distinct steric and electronic characteristics. This makes it a valuable scaffold for drug design and other applications where traditional piperidine or piperazine rings may not be suitable .
Eigenschaften
Molekularformel |
C7H13N |
---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
3-methyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13N/c1-6-5-8-7(6)3-2-4-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
APOOQDMGXONUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC12CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.